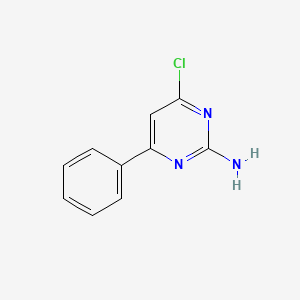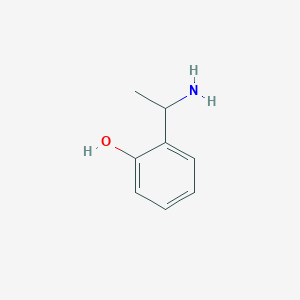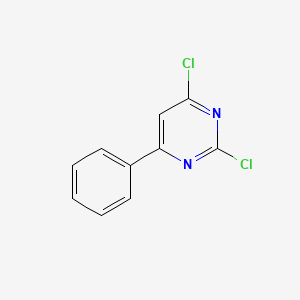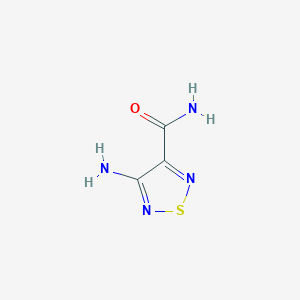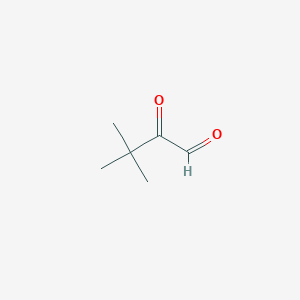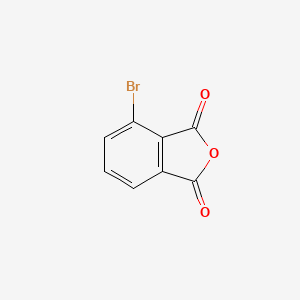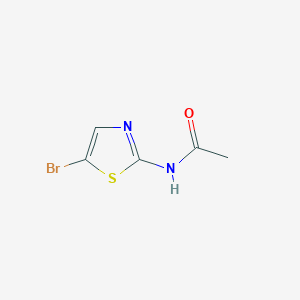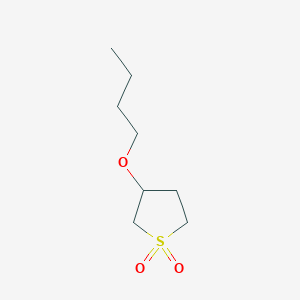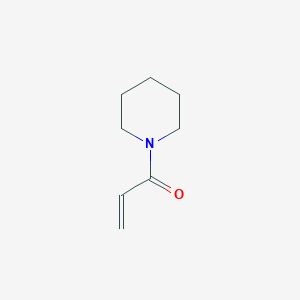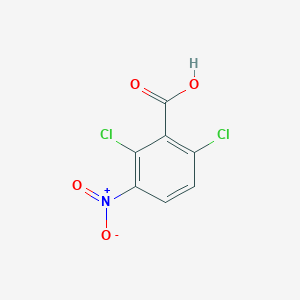
2-(2-Aminoethylsulfonylsulfanyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Aminoethylsulfonylsulfanyl)ethanamine is a chemical compound of interest due to its unique sulfonamide structure, which makes it a subject of various synthetic and analytical studies. Its structure and properties allow for a wide range of applications in chemistry and materials science.
Synthesis Analysis
The synthesis of compounds related to 2-(2-Aminoethylsulfonylsulfanyl)ethanamine often involves aza-Michael addition reactions, utilizing microwave-assisted green synthesis methods for efficient and environmentally friendly processes (Al-qubati et al., 2020). Moreover, methods involving iodine-catalyzed oxidation and palladium-catalyzed C-S bond cleavage/conjugate addition have been developed for the selective synthesis of sulfonamides and β-arylsulfonyl enamines, showcasing the versatility in the synthesis approaches for sulfonamide derivatives (Jiang et al., 2019); (Song et al., 2011).
Molecular Structure Analysis
X-ray crystallography, Density Functional Theory (DFT), and Hirshfeld analysis have been utilized to elucidate the molecular structure of similar compounds, revealing insights into molecular packing, bond characteristics, and polar nature. These analytical techniques demonstrate the complex interactions within the molecular structure, such as O…H, C…H, and H…H contacts (Al-qubati et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving 2-(2-Aminoethylsulfonylsulfanyl)ethanamine and its derivatives often feature selective cleavage of C-N and C-H bonds, highlighting the compound's reactivity and potential for forming various chemical structures. The use of different solvents can significantly affect the reaction outcomes, leading to the selective formation of sulfonamides or β-arylsulfonyl enamines, depending on the reaction conditions (Lai et al., 2016).
Physical Properties Analysis
The physical properties of 2-(2-Aminoethylsulfonylsulfanyl)ethanamine derivatives are characterized by high sensitivity and selectivity in specific applications, such as the fluorometric detection of metal ions. These properties are crucial for the design of sensors and other analytical devices (Wanichacheva et al., 2010).
Chemical Properties Analysis
The chemical properties of 2-(2-Aminoethylsulfonylsulfanyl)ethanamine and related compounds include their reactivity towards various chemical groups and the formation of stable products under different conditions. Studies on the synthesis of chiral nonracemic compounds and the development of new nitrogen sources for catalytic reactions illustrate the compound's versatility and utility in organic synthesis (Gontcharov et al., 1999).
Aplicaciones Científicas De Investigación
Cytoprotective Properties and Therapeutic Potential
2-(2-Aminoethylsulfonylsulfanyl)ethanamine, also known as taurine, has been extensively studied for its cytoprotective properties, which include antioxidation, antiapoptosis, membrane stabilization, osmoregulation, and neurotransmission. It plays a significant role in protecting against oxidative stress-induced pathologies in both experimental and human models. Specifically, taurine has shown promising results in the prevention and management of diabetes mellitus and its complications, providing insights into the underlying molecular mechanisms and offering potential trends in disease management through antioxidant supplementation (Sirdah, 2015).
Hepatoprotective Agents
The compound has been involved in the synthesis of sulfanyl-substituted 3,5-dimethylisoxazoles, which are structural analogues of the SAM drug and are utilized as effective hepatoprotective drugs. These synthesized compounds, especially when complexed with metals like Palladium(II), demonstrate promising hepatoprotective activity with minimal toxicity, offering potential advancements in the treatment of liver-related diseases (Akhmetova et al., 2018).
Gastroprotective Effects
N,N-diethyl-2-[4-(phenylmethyl)phenoxy]-ethanamine HCl, a derivative of 2-(2-Aminoethylsulfonylsulfanyl)ethanamine, has been identified as having a unique profile of gastroprotective activity. It exhibits antisecretory properties and has been found to block the formation of various gastric lesions and ulcers, outperforming traditional histamine H2 antagonists. This effect is believed to be mediated through an increase in endogenous prostacyclin synthesis in the gastric mucosa, suggesting a novel approach to treating gastric and duodenal ulcers (Glavin & Gerrard, 1990).
Propiedades
IUPAC Name |
2-(2-aminoethylsulfonylsulfanyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O2S2/c5-1-3-9-10(7,8)4-2-6/h1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKKVBDZUVPNNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSS(=O)(=O)CCN)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminoethylsulfonylsulfanyl)ethanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Pyridin-3-ylmethyl)carbamoyl]prop-2-enoic acid](/img/structure/B1267622.png)
